molecular formula C17H12O B159355 7-Hydroxymethylfluoranthene CAS No. 135294-99-4

7-Hydroxymethylfluoranthene

Cat. No.: B159355
CAS No.: 135294-99-4
M. Wt: 232.28 g/mol
InChI Key: CECVCSWUFYELCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxymethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H12O It is a derivative of fluoranthene, characterized by the presence of a hydroxymethyl group (-CH2OH) at the 7th position of the fluoranthene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxymethylfluoranthene typically involves the functionalization of fluoranthene. One common method is the hydroxymethylation of fluoranthene using formaldehyde and a base catalyst. The reaction conditions often include:

    Reagents: Fluoranthene, formaldehyde, base catalyst (e.g., sodium hydroxide)

    Solvent: Typically an organic solvent like toluene or dichloromethane

    Temperature: The reaction is usually carried out at elevated temperatures (around 80-100°C)

    Time: The reaction time can vary but generally ranges from several hours to overnight

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxymethylfluoranthene can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form 7-methylfluoranthene.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring system.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: 7-Fluoranthenecarboxylic acid

    Reduction: 7-Methylfluoranthene

    Substitution: Various substituted fluoranthene derivatives depending on the electrophile used.

Scientific Research Applications

7-Hydroxymethylfluoranthene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other fluoranthene derivatives and as a model compound for studying PAH behavior.

    Biology: Investigated for its potential biological activity, including interactions with DNA and proteins.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.

    Industry: Utilized in the development of organic semiconductors and fluorescent probes due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 7-Hydroxymethylfluoranthene involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules. The aromatic ring system allows for π-π stacking interactions with nucleic acids and proteins, potentially affecting their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Fluoranthene: The parent compound without the hydroxymethyl group.

    7-Methylfluoranthene: A reduced form of 7-Hydroxymethylfluoranthene.

    7-Fluoranthenecarboxylic acid: An oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and potential biological activity compared to its parent compound and other derivatives. This functional group allows for additional interactions and modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

fluoranthen-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-10-12-6-3-8-14-13-7-1-4-11-5-2-9-15(16(11)13)17(12)14/h1-9,18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECVCSWUFYELCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC(=C4C3=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159302
Record name 7-Hydroxymethylfluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135294-99-4
Record name 7-Hydroxymethylfluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135294994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxymethylfluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.